1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene
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Overview
Description
1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene typically involves the following steps:
Bromination: The starting material, 2,4-dimethylphenol, undergoes bromination to introduce a bromine atom at the 5-position.
Benzyloxy Protection: The hydroxyl group of the brominated intermediate is then protected by a benzyl group through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Oxidation Products: Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene involves its interaction with specific molecular targets. The benzyloxy group can stabilize intermediates through resonance, facilitating various chemical transformations .
Comparison with Similar Compounds
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine atom instead of bromine.
1-(Benzyloxy)-4-bromobenzene: Lacks the methyl groups, making it less sterically hindered.
Uniqueness: 1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene is unique due to the combination of its benzyloxy, bromine, and methyl substituents, which confer specific reactivity and stability properties .
Properties
IUPAC Name |
1-bromo-2,4-dimethyl-5-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-8-12(2)15(9-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNLTPKBXHHNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=CC=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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